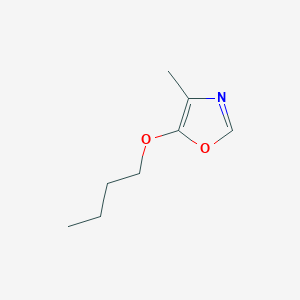

4-Methyl-5-n-butoxyoxazole

Descripción general

Descripción

4-Methyl-5-n-butoxyoxazole is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 4-Methyl-5-n-butoxyoxazole

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazole derivative. The method often includes the use of catalysts and specific reagents to enhance yield and purity. Various synthetic routes have been explored, including one-pot reactions that simplify the process while maintaining efficiency and effectiveness in producing high-quality compounds.

Antimicrobial Properties

Recent studies have demonstrated that oxazole derivatives, including this compound, exhibit significant antimicrobial activities. For instance, a series of oxazolone-based compounds were synthesized and evaluated for their antibacterial and antifungal properties. These compounds showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Compounds within the oxazole class have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. For example, some derivatives have demonstrated the ability to induce G2/M phase arrest in cancer cells, leading to increased apoptotic activity . The mechanism often involves the disruption of microtubule formation, which is crucial for proper mitotic function.

Anti-Virulence Effects

In addition to direct antimicrobial activity, certain oxazole derivatives also exhibit anti-virulence properties. This includes inhibiting quorum sensing in bacteria such as Pseudomonas aeruginosa, thereby reducing their virulence and pathogenicity . Such mechanisms highlight the dual role of these compounds in both preventing infection and mitigating the severity of existing infections.

Anticancer Compound Evaluation

A notable study focused on a series of oxazoles that were screened against a panel of human cancer cell lines. The results indicated that several compounds showed GI50 values in the nanomolar range, suggesting potent anticancer activity . For example, specific derivatives were found to inhibit tubulin polymerization effectively, which is a critical target for many anticancer therapies.

Antimicrobial Activity Assessment

In another case study, various oxazole derivatives were tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds had inhibition zones comparable to established antibiotics like ampicillin, indicating their potential as alternative antimicrobial agents .

Summary of Findings

The applications of this compound span multiple fields within medicinal chemistry:

Propiedades

Número CAS |

24201-52-3 |

|---|---|

Fórmula molecular |

C8H13NO2 |

Peso molecular |

155.19 g/mol |

Nombre IUPAC |

5-butoxy-4-methyl-1,3-oxazole |

InChI |

InChI=1S/C8H13NO2/c1-3-4-5-10-8-7(2)9-6-11-8/h6H,3-5H2,1-2H3 |

Clave InChI |

MXEFJFDXLBCGLI-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC1=C(N=CO1)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.